

2-Fluorobutane group contribution method accuracy

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Compound Focus: 2-Fluorobutane

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Group Contribution Methods in Brief

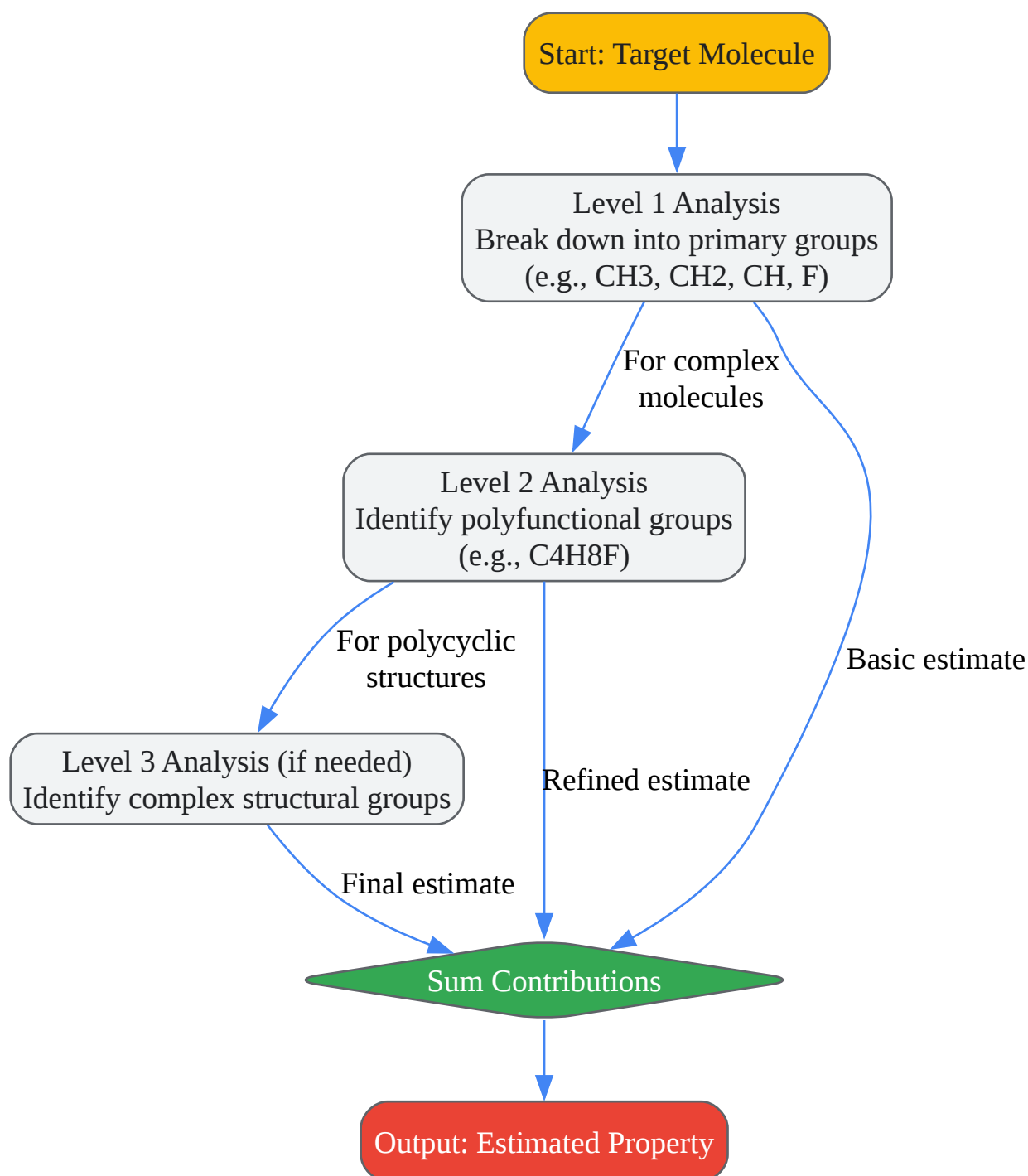
Group contribution methods are techniques used to estimate the thermodynamic properties of chemical compounds based on their molecular structures. The core principle is that a molecule's property can be estimated by summing the contributions from its constituent atoms, bonds, or functional groups [1] [2].

More advanced methods use a multi-level approach to improve accuracy:

- **Level 1:** Uses simple functional groups and is sufficient for simple molecules.
- **Level 2 & 3:** Incorporates more complex "polyfunctional" groups to account for proximity effects and distinguish between isomers, leading to more accurate predictions for complex structures [1].

Several established methods exist, such as the **Joback method** (a first-order method), the **Ambrose method** (which requires additional inputs like boiling point), and the **Marrero-Gani method** (which uses a multi-level approach for higher accuracy) [2].

The following diagram illustrates the general workflow of a multi-level group contribution method.



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Experimental & Computational Data for 2-Fluorobutane

While a direct accuracy comparison is not available, several studies provide experimental and high-level computational data for **2-fluorobutane**. This data is crucial as a benchmark for validating any group contribution method's predictions.

The table below summarizes key properties of **2-fluorobutane** identified in the search results.

Property	Value / Description	Source / Method	Citation
Molecular Formula	C ₄ H ₉ F	N/A	[3]
Molecular Weight	76.11 g/mol	N/A	[3]
Synthesis Yield	71.2%	Using methanesulfonyl fluoride and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)	[3]
NMR Data	¹ H-NMR and ¹⁹ F-NMR provided	Experimental (for product identification)	[3]
Conformers	Three forms identified: Me-trans (most stable), F-trans, H-trans	IR/Raman spectroscopy & <i>ab initio</i> calculations	[4]
Rotational Barrier	26.1 kJ/mol (for C ₂ H ₅ rotor)	Computational (HF/6-31G*)	[5]
E2 Reactivity	Regiochemistry depends on transition state	<i>Ab initio</i> calculations with various nucleophiles	[6]

A Framework for Your Accuracy Guide

To create the comparative guide you require, you can proceed with the following approach:

- **Select Group Contribution Methods:** Choose a set of methods for evaluation. A recommended starting point would be:

- **Joback Method:** As a baseline first-order method.
 - **Marrero-Gani Method:** For its advanced multi-level approach.
 - **Ambrose Method:** For properties where it is known to be accurate.
- **Identify Benchmark Properties:** Decide which properties to compare. Common targets for group contribution methods include critical properties (temperature, pressure, volume), enthalpy of vaporization, normal boiling point, and liquid density [1] [2].
 - **Gather Benchmark Data:** Use the experimental data from the studies cited above. For properties not listed, you may need to consult specialized thermodynamic databases or conduct your own literature review to find measured values for **2-fluorobutane**.
 - **Calculate and Compare:** Run the predictions using each method and calculate the error against the benchmark data. You can then rank the methods by their accuracy for each property.

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